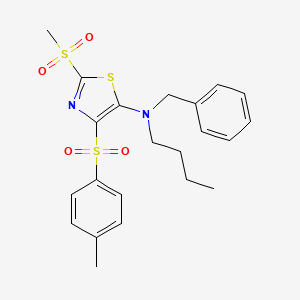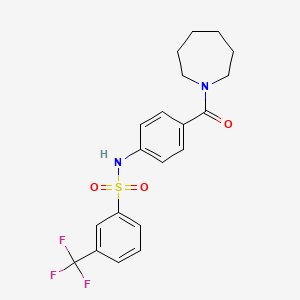
N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of BTK, ITK, and TEC kinase. By blocking these kinases, N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide prevents the activation of downstream signaling pathways that promote cell proliferation, survival, and migration. This leads to the inhibition of tumor growth and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide have been extensively studied in preclinical models. In vitro studies have shown that N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide inhibits the proliferation and survival of cancer cells and suppresses the immune response in autoimmune diseases. In vivo studies have shown that N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide reduces tumor growth and improves survival in animal models of cancer. It also suppresses the immune response in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is its specificity for BTK, ITK, and TEC kinase. This makes it a promising therapeutic agent for the treatment of cancer and autoimmune diseases, as it minimizes off-target effects. However, N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide research. One direction is to investigate its potential as a combination therapy with other cancer drugs or immunomodulatory agents. Another direction is to explore its therapeutic potential in other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to optimize the dosing and delivery of N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide and to investigate its potential toxicity in humans.
Conclusion
In conclusion, N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its specificity for BTK, ITK, and TEC kinase makes it an attractive therapeutic target, and its biochemical and physiological effects have been extensively studied in preclinical models. While there are some limitations for lab experiments, there are several future directions for N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide research that hold promise for the development of new cancer and autoimmune disease therapies.
Méthodes De Synthèse
The synthesis of N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves several steps, including the synthesis of the azepane ring, the introduction of the carbonyl group, and the coupling of the phenyl ring with the trifluoromethylbenzenesulfonamide group. The final product is a white powder that is soluble in DMSO and has a molecular weight of 498.6 g/mol.
Applications De Recherche Scientifique
N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide inhibits the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a critical role in the development and progression of cancer and autoimmune diseases, making them attractive targets for therapeutic intervention.
Propriétés
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)16-6-5-7-18(14-16)29(27,28)24-17-10-8-15(9-11-17)19(26)25-12-3-1-2-4-13-25/h5-11,14,24H,1-4,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEZDQXRCRYNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

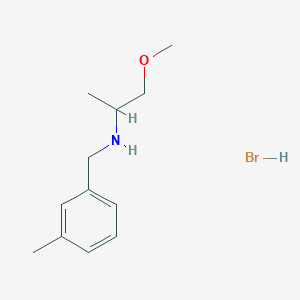
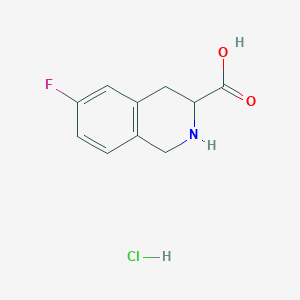
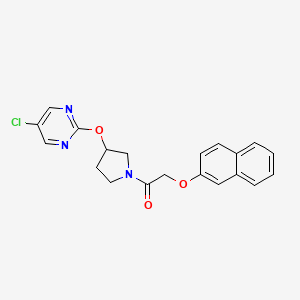
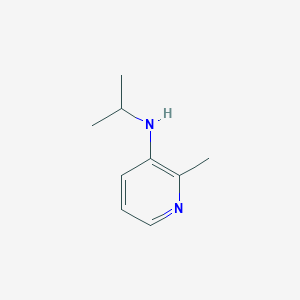
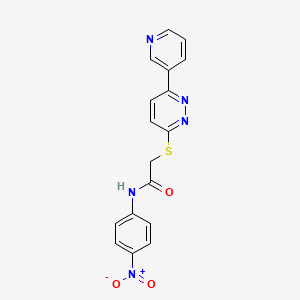
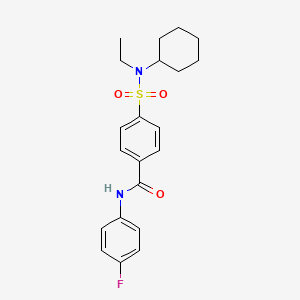
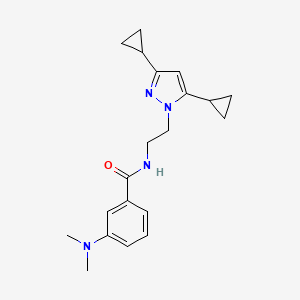
![[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2789959.png)
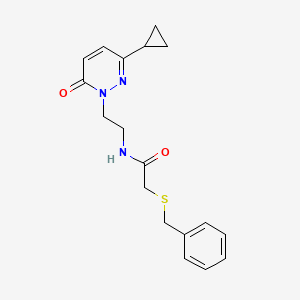
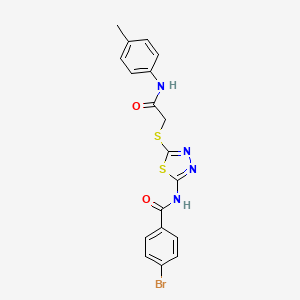
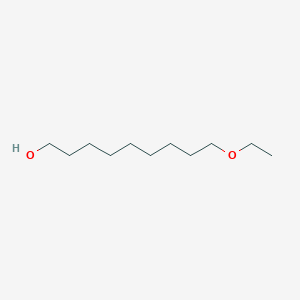
![2-[2-(4-benzylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2789965.png)
